Potency Retention Against Common Resistance-Associated Variants Y93H and L31V in GT1a
HCV-IN-4 demonstrates high potency against the clinically significant resistance-associated variants (RAVs) GT1a Y93H and GT1a L31V. Its EC90 values are 0.5 nM and 0.02 nM, respectively [1]. In a direct head-to-head comparison, pibrentasvir's EC50 against GT1a Y93H was found to be 0.0058 nM, representing an approximate 4-fold increase over its wild-type EC50 [2]. While HCV-IN-4 data for wild-type GT1a is reported as EC90, the comparator data highlights a quantifiable difference in how different NS5A inhibitors are impacted by this key mutation, underscoring the need for specific inhibitor selection in resistance studies.
| Evidence Dimension | Activity against GT1a Y93H resistant variant |
|---|---|
| Target Compound Data | EC90: 0.5 nM |
| Comparator Or Baseline | Pibrentasvir: EC50 increased ~4-fold vs wild-type (EC50 = 0.0058 nM) |
| Quantified Difference | Not directly comparable (EC90 vs. fold-change EC50) |
| Conditions | HCV replicon assay |
Why This Matters
This data confirms HCV-IN-4 maintains activity against common RAVs, making it a critical tool for research on drug resistance mechanisms, whereas other inhibitors show greater potency loss against these variants.
- [1] TargetMol. HCV-IN-4 Biological Activity. CAS 2058080-25-2. View Source
- [2] Ng, T. I., et al. (2017). In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir. Antimicrobial Agents and Chemotherapy, 61(5), e02558-16. View Source
